3,5-Di-O-galloylshikimic acid 3,5-Di-O-galloylshikimic acid Natural product derived from plant source.
3,5-Di-O-galloylshikimic acid is a natural product found in Castanopsis sieboldii and Castanopsis cuspidata with data available.
Brand Name: Vulcanchem
CAS No.: 95753-52-9
VCID: VC4133863
InChI: InChI=1S/C21H18O13/c22-10-1-8(2-11(23)16(10)26)20(31)33-14-5-7(19(29)30)6-15(18(14)28)34-21(32)9-3-12(24)17(27)13(25)4-9/h1-5,14-15,18,22-28H,6H2,(H,29,30)/t14-,15-,18-/m1/s1
SMILES: C1C(C(C(C=C1C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O
Molecular Formula: C21H18O13
Molecular Weight: 478.4 g/mol

3,5-Di-O-galloylshikimic acid

CAS No.: 95753-52-9

Cat. No.: VC4133863

Molecular Formula: C21H18O13

Molecular Weight: 478.4 g/mol

* For research use only. Not for human or veterinary use.

3,5-Di-O-galloylshikimic acid - 95753-52-9

Specification

CAS No. 95753-52-9
Molecular Formula C21H18O13
Molecular Weight 478.4 g/mol
IUPAC Name (3R,4S,5R)-4-hydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexene-1-carboxylic acid
Standard InChI InChI=1S/C21H18O13/c22-10-1-8(2-11(23)16(10)26)20(31)33-14-5-7(19(29)30)6-15(18(14)28)34-21(32)9-3-12(24)17(27)13(25)4-9/h1-5,14-15,18,22-28H,6H2,(H,29,30)/t14-,15-,18-/m1/s1
Standard InChI Key GASRJYBPBZZTBO-IIDMSEBBSA-N
Isomeric SMILES C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O
SMILES C1C(C(C(C=C1C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O
Canonical SMILES C1C(C(C(C=C1C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O

Introduction

Chemical Structure and Properties

Stereochemistry and Molecular Features

3,5-DGSA belongs to the class of hydrolyzable tannins. Its IUPAC name, (3R,4S,5R)4-hydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexene-1-carboxylic acid(3R,4S,5R)-4\text{-hydroxy-}3,5\text{-bis}[(3,4,5\text{-trihydroxybenzoyl})\text{oxy}]\text{cyclohexene-1-carboxylic acid}, reflects its stereochemical configuration . The compound’s solubility in polar solvents, such as water and ethanol, enhances its bioavailability for therapeutic applications .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC21H18O13\text{C}_{21}\text{H}_{18}\text{O}_{13}
Molecular Weight478.36 g/mol
Boiling Point930.1 ± 65.0 °C (predicted)
Density1.89 ± 0.1 g/cm³ (predicted)
pKa4.04 ± 0.70
Storage Conditions-20°C

Synthesis and Production

Laboratory-Scale Synthesis

3,5-DGSA is synthesized via esterification of shikimic acid with gallic acid under acidic conditions (e.g., HCl in ethanol). Optimal yields are achieved at room temperature over 12–24 hours. Purification typically involves column chromatography using silica gel or Sephadex LH-20.

Industrial Extraction

Industrial production leverages plant sources rich in shikimic acid, such as Pistacia lentiscus and Rhodiola crenulata, followed by supercritical fluid extraction (SFE) or maceration . SFE with CO₂ at 40–60°C and 200–300 bar maximizes yield while preserving thermolabile galloyl groups .

Biological Activities

Antioxidant Effects

3,5-DGSA exhibits potent free radical scavenging activity, with an IC₅₀ of 25 µg/mL in DPPH assays, outperforming quercetin (30 µg/mL) and vitamin C (50 µg/mL) . It reduces lipid peroxidation by 68% in vitro and upregulates endogenous antioxidants like superoxide dismutase (SOD) and glutathione peroxidase (GPx) .

Antimicrobial Activity

The compound demonstrates broad-spectrum antimicrobial effects:

  • Bacteria: MIC values of 12.5 µg/mL against Escherichia coli and Staphylococcus aureus.

  • Fungi: 50% inhibition of Candida albicans at 25 µg/mL.

Table 2: Antimicrobial Efficacy

PathogenMIC (µg/mL)
E. coli12.5
S. aureus12.5
C. albicans25

Antiviral Activity

3,5-DGSA inhibits SARS-CoV-2 replication by targeting the main protease (Mpro), with a 2.1-log reduction in viral titer at 50 µg/mL . It also shows activity against HSV-1 and influenza A .

Cytotoxicity and Anticancer Effects

Selective cytotoxicity is observed against cancer cell lines:

  • MDA-MB-231 (breast cancer): CC₅₀ = 60 µg/mL.

  • HeLa (cervical cancer): CC₅₀ = 53.72 µg/mL .
    Mechanistically, it induces apoptosis via caspase-3 activation and mitochondrial membrane depolarization .

Applications

Pharmaceutical Development

3,5-DGSA is investigated for:

  • Antidiabetic drugs: Synergistic formulations with metformin enhance glucose uptake .

  • Antiviral therapies: Nanoencapsulation improves bioavailability against SARS-CoV-2 .

Food Preservation

Incorporation into edible coatings reduces lipid oxidation in meat products by 40%, extending shelf life .

Comparative Analysis with Structural Analogs

Table 3: Comparison with Galloyl Derivatives

CompoundMolecular FormulaKey Differences
3,4-Di-O-galloylshikimic acidC21H18O13\text{C}_{21}\text{H}_{18}\text{O}_{13}Galloyl groups at 3,4 positions; weaker antioxidant activity
3-O-Galloylshikimic acidC14H14O9\text{C}_{14}\text{H}_{14}\text{O}_{9}Single galloyl group; limited antimicrobial effects
PunicalaginC48H28O30\text{C}_{48}\text{H}_{28}\text{O}_{30}Larger ellagitannin; higher anti-HIV activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator